3,6-Dimethoxy-2-nitroaniline
Overview
Description
3,6-Dimethoxy-2-nitroaniline is an organic compound with the molecular formula C8H10N2O4 It is a derivative of aniline, where two methoxy groups and one nitro group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-2-nitroaniline typically involves the nitration of 1,4-dimethoxybenzene followed by reduction. One common method includes the following steps:
Nitration: 1,4-Dimethoxybenzene is nitrated using a mixture of nitric acid and sulfuric acid to produce 2,3-dinitro-1,4-dimethoxybenzene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethoxy-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products:
Reduction: Produces 3,6-dimethoxy-2-phenylenediamine.
Substitution: Produces various substituted anilines depending on the nucleophile used.
Oxidation: Produces corresponding nitroso or nitro compounds.
Scientific Research Applications
3,6-Dimethoxy-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-2-nitroaniline depends on its chemical interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
2-Nitroaniline: Similar structure but with a nitro group at the ortho position.
3-Nitroaniline: Similar structure but with a nitro group at the meta position.
4-Nitroaniline: Similar structure but with a nitro group at the para position.
Uniqueness: 3,6-Dimethoxy-2-nitroaniline is unique due to the presence of two methoxy groups and a nitro group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its isomers. This unique substitution pattern makes it valuable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
3,6-dimethoxy-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-5-3-4-6(14-2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRKVSLWPDVKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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